LogP (Lipophilicity) Comparison: 5-Allyloxy vs. 5-Methoxy, 5-Hydroxy, 5-Ethoxy, and Parent Indole-3-carbaldehyde
The calculated octanol/water partition coefficient (LogP) for 5-allyloxy-1H-indole-3-carbaldehyde is 2.30, placing it in the optimal drug-like lipophilicity range. This value is higher than the parent 1H-indole-3-carbaldehyde (LogP ≈ 1.78–1.98), the 5-hydroxy analog (LogP = 1.69), and the 5-methoxy analog (LogP = 1.99), yet lower than the 5-ethoxy derivative (LogP = 2.38) and substantially lower than the 5-benzyloxy derivative (LogP estimated > 3.5). The allyloxy group thus provides a unique balance of lipophilicity that the common 5-methoxy and 5-hydroxy analogs cannot achieve [1][2].
| Evidence Dimension | Calculated octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.30 (predicted) |
| Comparator Or Baseline | 5-Methoxy: LogP = 1.99; 5-Hydroxy: LogP = 1.69; 5-Ethoxy: LogP = 2.38; Parent 1H-Indole-3-carbaldehyde: LogP ≈ 1.78–1.98 |
| Quantified Difference | ΔLogP = +0.31 vs. 5-methoxy; +0.61 vs. 5-hydroxy; +0.32–0.52 vs. parent; −0.08 vs. 5-ethoxy |
| Conditions | Predicted LogP values using ACD/Labs, Molbase, and ChemSpider computational estimates |
Why This Matters
The intermediate LogP of the allyloxy derivative may offer superior cell permeability relative to more polar 5-hydroxy/5-methoxy analogs while avoiding the excessive lipophilicity of 5-benzyloxy derivatives, impacting compound selection for cell-based screening cascades.
- [1] Molaid Database. 5-Allyloxy-1H-indole-3-carbaldehyde: LogP = 2.3 (predicted). View Source
- [2] Molbase. 5-Hydroxy-1H-indole-3-carbaldehyde: LogP = 1.686. ChemSrc. View Source
